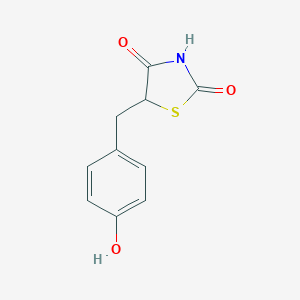

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

概述

描述

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a hydroxybenzyl substituent at the 5th position of the heterocyclic core. Thiazolidinediones are renowned for their diverse pharmacological profiles, including antidiabetic, anti-inflammatory, and antioxidant activities. The hydroxy group at the para position of the benzylidene moiety in this compound may enhance hydrogen bonding and modulate electronic properties, influencing its biological interactions .

准备方法

合成路线及反应条件

格列酮类的合成通常涉及噻唑烷二酮环结构的形成。一种常见的方法包括用硫脲与取代的苄基氯反应生成取代的硫脲中间体。 然后在碱性条件下用氯乙酸环化该中间体,得到噻唑烷二酮环 .

工业生产方法

格列酮类的工业生产通常采用类似的合成路线,但规模更大。该工艺涉及优化反应条件,如温度、压力和溶剂选择,以最大限度地提高产率和纯度。 先进的技术,如连续流动化学和自动化合成,也可以用来提高效率和可扩展性 .

化学反应分析

Reduction of the Methylene Unsaturated Bond

The intermediate 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione undergoes reduction to yield 5-(4-hydroxybenzyl)thiazolidine-2,4-dione . Industrial methods prioritize catalytic systems over high-pressure hydrogenation:

The NaBH₄-based system avoids flammable organic solvents, using water for easier post-reaction isolation via pH adjustment .

Catalytic and Solvent Systems

Alternative green synthesis approaches utilize deep eutectic solvents (DESs) as dual solvent-catalysts:

| DES Composition | Reaction Efficiency | Environmental Impact | Source |

|---|---|---|---|

| Choline chloride-urea | 85–92% yield for TZD derivatives | Low toxicity, recyclable |

DESs enhance reaction rates and reduce waste compared to traditional organic solvents .

Stability and Degradation

The compound’s stability is influenced by storage conditions:

| Factor | Effect | Optimal Conditions | Source |

|---|---|---|---|

| Moisture | Hydrolysis of thiazolidinedione ring | Store in sealed, dry containers | |

| Temperature | Degradation above 150°C | Room temperature (20–25°C) |

Key Research Findings

- Industrial Scalability : The NaBH₄/Co²⁺ system enables cost-effective large-scale production without high-pressure hydrogenation .

- Pharmacological Relevance : Alkylation at the phenolic group is essential for converting the intermediate into bioactive molecules like pioglitazone .

- Green Chemistry : DESs offer sustainable alternatives to conventional solvents, aligning with eco-friendly synthesis trends .

科学研究应用

Medicinal Chemistry and Diabetes Treatment

Thiazolidinedione Derivatives

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione serves as a crucial intermediate in the synthesis of TZD-based drugs, such as pioglitazone. TZDs are primarily used to manage type 2 diabetes by enhancing insulin sensitivity in muscle and adipose tissues while decreasing hepatic glucose production. This mechanism is particularly beneficial for patients with insulin resistance who struggle to control blood sugar levels through diet and exercise alone .

Synthesis Pathway

The synthesis of this compound involves the condensation of p-hydroxybenzaldehyde with thiazolidine-2,4-dione, followed by reduction processes that yield the target compound. This method not only facilitates the production of TZD derivatives but also allows for potential scalability in industrial applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including those derived from this compound. Research indicates that these compounds can suppress the growth of various cancer cell lines, including breast, colon, and prostate cancers. For instance, derivatives have shown IC50 values ranging from 0.19 to 3.2 μM against murine leukemia and human cervical carcinoma cells .

Mechanism of Action

The anticancer effects are attributed to multiple mechanisms, including apoptosis induction and inhibition of cell proliferation pathways. The structural modifications on the thiazolidinedione core significantly influence their biological activity, making it a promising scaffold for novel anticancer agents .

Anti-inflammatory Activity

In addition to its antidiabetic and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have reported that certain derivatives can stabilize human red blood cell membranes and inhibit protein denaturation, which are indicative of anti-inflammatory activity .

Case Study Insights

In vivo studies using alloxan-induced diabetic rats demonstrated that specific derivatives showed significant hypoglycemic activity at doses of 35 mg/kg body weight. Chronic toxicity studies further confirmed their safety profile at higher doses .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of various thiazolidinedione derivatives to specific protein targets such as PPARγ and COX enzymes. These studies help identify lead compounds for further development by predicting their interaction with biological targets .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Diabetes Management | Intermediate in TZD synthesis for type 2 diabetes treatment | Enhances insulin sensitivity; reduces hepatic glucose output |

| Anticancer Activity | Suppresses growth in various cancer cell lines | IC50 values from 0.19 to 3.2 μM against specific cancers |

| Anti-inflammatory Effects | Stabilizes cell membranes; inhibits protein denaturation | Significant activity observed in vivo at low doses |

| Molecular Docking | Predicts binding affinity to PPARγ and COX enzymes | Identifies potential lead compounds for drug development |

作用机制

格列酮类通过激活过氧化物酶体增殖物激活受体 (PPARs),特别是 PPAR-γ 发挥作用。这些核受体调节参与葡萄糖和脂质代谢的基因表达。 当 PPAR-γ 被激活时,它会与视黄醇 X 受体 (RXR) 形成异二聚体,并结合到特定的 DNA 序列,从而导致增强胰岛素敏感性和减少炎症的基因转录增加 .

相似化合物的比较

Comparison with Similar Thiazolidinedione Derivatives

Lipoxygenase (LOX) Inhibition

The inhibitory activity of TZDs against LOX is highly dependent on substituent type and position. In a study testing 19 derivatives, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1m) exhibited the lowest lipid peroxidation inhibition (23.0%) at 100 µM, whereas 5-(3-methoxybenzylidene)-TZD (1d) showed the highest inhibition (84.2%). For LOX inhibition, 5-(2,5-dihydroxybenzylidene)-TZD (1c) had the best IC50 (3.52 µM), suggesting that dihydroxy substitution enhances activity. Conversely, methoxy groups (e.g., 1g ) reduced potency, likely due to steric hindrance .

Table 1: LOX and Lipid Peroxidation Inhibition of Selected TZDs

| Compound | Substituent | LOX Inhibition (%) | Lipid Peroxidation Inhibition (%) | IC50 (µM) |

|---|---|---|---|---|

| 1c (5-(2,5-dihydroxybenzylidene)-TZD) | 2,5-dihydroxy | 76.3 | 65.4 | 3.52 |

| 1m (5-(4-hydroxybenzylidene)-TZD) | 4-hydroxy | 32.1 | 23.0 | >100 |

| 1d (5-(3-methoxybenzylidene)-TZD) | 3-methoxy | 54.7 | 84.2 | 12.9 |

Antioxidant Activity

Antioxidant efficacy correlates with phenolic hydroxyl groups. Marc et al. (2019) demonstrated that increasing phenolic -OH groups in TZDs enhances radical scavenging. For example, 5-(3,4-dihydroxybenzylidene)-TZD showed superior antioxidant activity compared to mono-hydroxy derivatives like 1m . However, methoxy groups (e.g., 1g) diminished activity due to reduced electron-donating capacity .

Antidiabetic Activity

TZDs act as insulin sensitizers via PPAR-γ agonism. 5-(4-Hydroxybenzyl)-TZD derivatives have moderate activity, but structural modifications significantly enhance potency. For instance:

- 5-[4-(5-Methoxy-3-methyl-imidazopyridinylmethoxy)benzyl]-TZD (19a) exhibited strong hypoglycemic effects in diabetic mice, surpassing rosiglitazone in vivo .

- 3-((Diethylamino)methyl)-5-(4-methoxybenzylidene)-TZD showed 82% glucose reduction in alloxan-induced diabetic rats, highlighting the importance of methoxy and aminoalkyl substitutions .

Table 2: Antidiabetic Activity of Key TZDs

| Compound | Substituent | Glucose Reduction (%) | Reference Standard (Rosiglitazone) |

|---|---|---|---|

| 19a | Imidazopyridine-methoxy | 89% | 75% |

| 3-(Diethylaminomethyl)-5-(4-methoxybenzylidene)-TZD | Methoxy + aminoalkyl | 82% | 70% |

| 5-(4-Hydroxybenzylidene)-TZD (1m) | 4-hydroxy | 45% | N/A |

Anti-inflammatory and Neuroprotective Activity

The methoxybenzylidene group is critical for anti-inflammatory effects. 5-(4-Methoxybenzylidene)-TZD inhibited TNF-α and IL-6 in murine arthritis models . In contrast, 5-(4-Hydroxybenzyl)-TZD derivatives, when combined with caffeic acid (as in pioglitazone analogs), showed dual MAO-B inhibition and Nrf2 activation, suggesting utility in neurodegenerative diseases .

Anticancer and Antimicrobial Activity

- Anticancer: Alkyl and halogen substituents improve efficacy.

- Antimicrobial : Halogenated derivatives like 5-(2,6-dichlorobenzylidene)-TZD exhibited broad-spectrum activity against Candida albicans and Gram-negative bacteria, outperforming hydroxy-substituted analogs .

Mitochondrial Pyruvate Carrier (MPC) Inhibition

5-(4-Hydroxybenzylidene)-TZD (compound 3) inhibited mitochondrial respiration comparably to UK5099 (a reference MPC inhibitor), while 3-benzyl-TZDs were less effective. The hydroxybenzylidene moiety likely enhances binding to MPC targets .

Structural and Electronic Insights

- Hydrogen Bonding : The 4-hydroxy group in 1m facilitates hydrogen bonding with targets like PTP1B but may reduce lipophilicity, limiting membrane permeability .

- Hyperpolarizability : Chloro-substituted TZDs (e.g., 5-(4-chlorobenzylidene)-TZD ) exhibit higher hyperpolarizability (10.28 × 10<sup>−30</sup> esu), enhancing charge transfer interactions in enzyme inhibition .

生物活性

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a compound that plays a significant role as an intermediate in the synthesis of thiazolidinedione (TZD) drugs, particularly pioglitazone, which is used in the management of type 2 diabetes. This article explores its biological activity, synthetic methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound features a thiazolidine core with hydroxyl and carbonyl groups. The compound's structure enhances its solubility and potential biological activity compared to other derivatives within the thiazolidinedione family.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiazolidine-2,4-dione | Basic thiazolidine core without substitutions | Foundational structure for many derivatives |

| 5-Benzylidene-thiazolidine-2,4-dione | Benzylidene substituent at position 5 | Enhanced lipophilicity and potential bioactivity |

| 5-(2-Hydroxybenzyl)thiazolidine-2,4-dione | Hydroxy group on the benzyl ring | Potentially different biological activity profile |

| 5-(Phenyl)thiazolidine-2,4-dione | Phenyl group instead of hydroxybenzyl | Variations in hydrophobicity affecting bioactivity |

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and thiazolidine-2,4-dione. Catalysts such as piperidinium acetate or pyrrolidine are commonly employed in solvents like toluene or methanol. The reaction pathway can be summarized as follows:

- Condensation : 4-hydroxybenzaldehyde reacts with thiazolidine-2,4-dione.

- Reduction : The resulting compound is reduced to yield this compound.

Antidiabetic Potential

As a precursor for TZD drugs, this compound contributes to the pharmacological profile of compounds like pioglitazone. TZDs are known to enhance insulin sensitivity in muscle and adipose tissues while reducing hepatic glucose production. This mechanism is crucial for managing blood sugar levels in type 2 diabetes patients .

Anticancer Activity

Recent studies have indicated potential anticancer properties associated with thiazolidinediones and their derivatives. For instance:

- A study designed novel VEGFR-2-targeting thiazolidine-2,4-dione derivatives that demonstrated significant inhibition of cancer cell growth in various cell lines (HT-29, A-549, HCT-116) .

- Another research highlighted that certain thiazolidinedione derivatives exhibited antiproliferative effects against melanoma (A375) and cervical cancer (HeLa) cell lines with IC50 values in the micromolar range .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound interacts with enzymes involved in lipid metabolism such as lipoxygenase. This interaction indicates its potential application in anti-inflammatory therapies.

Case Studies

- Synthesis Optimization : Research has focused on optimizing synthetic methods for producing this compound efficiently to enhance the availability of TZD drugs.

- Anticancer Mechanisms : A study examined the mechanisms through which thiazolidinediones induce apoptosis in cancer cells, highlighting their role in blocking topoisomerase I and II activities, crucial for DNA replication and repair .

常见问题

Q. What are the optimized synthetic routes for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

Basic Synthesis Methodology :

The compound is typically synthesized via Knoevenagel condensation. A common route involves reacting thiazolidine-2,4-dione with 4-hydroxybenzaldehyde derivatives in the presence of a base (e.g., sodium acetate) and acetic acid under reflux (2–6 hours). Yields depend on solvent choice (DMF, THF, or pyridine) and stoichiometric ratios of reactants. For example, substituting 4-hydroxy-3-methoxybenzaldehyde for 4-hydroxybenzaldehyde introduces methoxy groups, altering electronic properties and reactivity .

Advanced Optimization :

Modifications like using lithium borohydride (LiBH₄) in THF for selective reduction of intermediates can improve stereochemical control. Catalytic systems (e.g., alum or photoredox catalysts) may enhance regioselectivity, particularly in complex multi-step syntheses .

Q. How can researchers validate the pharmacological activity of this compound derivatives?

Basic Screening :

Standard assays include:

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC/MFC values reported .

- Antioxidant Potential : DPPH radical scavenging or FRAP assays, comparing IC₅₀ values to ascorbic acid controls .

Advanced Mechanistic Studies :

- Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., PPAR-γ for antidiabetic activity).

- In Vivo Models : Rodent studies for glucose tolerance (OGTT) or inflammation (carrageenan-induced paw edema) to validate computational predictions .

Q. What analytical techniques are critical for characterizing thiazolidine-2,4-dione derivatives?

Basic Characterization :

- NMR (¹H/¹³C) : Confirm regiochemistry of substituents (e.g., Z/E isomerism in benzylidene derivatives).

- HPLC : Assess purity (>95% required for pharmacological studies) .

Advanced Structural Analysis :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks.

- Mass Spectrometry (HRMS) : Identify fragmentation patterns to distinguish isobaric analogs .

Q. How can computational methods accelerate the design of novel thiazolidine-2,4-dione analogs?

Advanced Workflow :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states in Knoevenagel condensation).

- Machine Learning (ML) : Train models on PubChem data to predict solubility or bioavailability. ICReDD’s reaction path search methods integrate ML with experimental feedback for rapid optimization .

Q. What strategies resolve contradictions in reported biological activities of thiazolidine-2,4-dione derivatives?

Methodological Approaches :

- Meta-Analysis : Compare datasets across studies, noting variables like assay protocols (e.g., bacterial strain differences in MIC values).

- Dose-Response Curves : Re-evaluate activity thresholds; e.g., antioxidant effects may plateau at high concentrations due to pro-oxidant behavior .

Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising yield?

Advanced Process Engineering :

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) by precise control of residence time.

- DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent ratio, catalyst loading) identifies critical parameters for reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Guidelines :

属性

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOHRVBBQISBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270095 | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74772-78-4 | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U-90441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-90441 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。